molecular formula C8H5F3OS B2380856 2-Mercapto-5-(trifluoromethyl)benzaldehyde CAS No. 1379324-37-4

2-Mercapto-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2380856
CAS No.: 1379324-37-4
M. Wt: 206.18
InChI Key: NLTHKCJNKIPKKA-UHFFFAOYSA-N
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Description

2-Mercapto-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a mercapto group (-SH) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the mercapto and trifluoromethyl groups onto a benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzaldehyde, is reacted with a thiol reagent under basic conditions to introduce the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Mercapto-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methoxybenzaldehyde
  • 2-Mercapto-5-chlorobenzaldehyde
  • 2-Mercapto-5-nitrobenzaldehyde

Uniqueness

2-Mercapto-5-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-sulfanyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHKCJNKIPKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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